3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Medicinal Chemistry Structure–Activity Relationship Triazole Derivatives

3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole-4-ylamine derivative. It belongs to a class of compounds extensively explored for antifungal, antibacterial, and anticancer applications.

Molecular Formula C17H16F2N4OS
Molecular Weight 362.4 g/mol
Cat. No. B12131750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC17H16F2N4OS
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChIInChI=1S/C17H16F2N4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(23(16)20)25-10-13-14(18)7-4-8-15(13)19/h3-9H,2,10,20H2,1H3
InChIKeyMLTOCHQPZSJATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine – Procurement-Relevant Identity and Sourcing Baseline


3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a fully substituted 1,2,4-triazole-4-ylamine derivative. It belongs to a class of compounds extensively explored for antifungal, antibacterial, and anticancer applications [1]. The molecule combines a 2,6-difluorobenzyl thioether at the 3‑position with a 3‑ethoxyphenyl group at the 5‑position, giving it a molecular formula of C₁₇H₁₆F₂N₄OS and a molecular weight of 362.4 g mol⁻¹ [2]. It is commercially available through Sigma‑Aldrich’s AldrichCPR rare‑chemicals collection (catalog no. L194360), where no vendor‑generated analytical data are provided; the purchaser assumes responsibility for identity and purity confirmation .

Why Interchanging 3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine with a 'Close' Analog Poses Scientific Risk


Even among 1,2,4-triazole-4-ylamine derivatives that share the 2,6-difluorobenzylthio motif, small alterations in the 5‑aryl group (e.g., moving the ethoxy substituent from the 3‑ to the 4‑position, or replacing it with a methyl or halogen) can substantially shift lipophilicity, metabolic stability, and target‑binding geometry [1]. In the fluconazole‑derived benzylthio series, a single substituent change on the benzylthio ring shifted antifungal MIC values against Candida isolates by up to 16‑fold [2]. Without compound‑specific quantitative data, a generic substitution assumes identical ADME and pharmacodynamic behaviour—an assumption that is unsupported by the published structure–activity relationships for this chemotype.

Quantitative Evidence Guide for 3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine – Comparator‑Based Differentiation


Isomeric Differentiation: 3‑Ethoxyphenyl vs. 4‑Ethoxyphenyl Regioisomer

The target compound carries a 3‑ethoxyphenyl group at the triazole 5‑position, whereas the closest commercially listed isomer bears a 4‑ethoxyphenyl group (EVT‑12272187) [1]. Although no head‑to‑head bioassay data exist for the two regioisomers, the meta‑ vs. para‑substitution pattern alters the electron density on the phenyl ring and the spatial orientation of the ethoxy oxygen, a feature known to influence hydrogen‑bonding interactions with biological targets [2]. For procurement purposes, the two isomers must be treated as chemically distinct entities with non‑interchangeable biological profiles.

Medicinal Chemistry Structure–Activity Relationship Triazole Derivatives

Halogen‑Pattern Differentiation: 2,6‑Difluorobenzylthio vs. 2,4‑Dichlorophenyl Analogs

The target compound's 2,6‑difluorobenzylthio motif contrasts with the 2,4‑dichlorophenyl substitution found in the commercially listed analog SALOR‑INT L466689‑1EA (CAS 586998‑81‑4) . In the broader triazole antifungal literature, the 2,6‑difluorophenyl group has been associated with enhanced metabolic stability relative to dichloro‑substituted analogs, though quantitative pharmacokinetic data for these specific compounds are absent [1]. The fluorine atoms provide a stronger electron‑withdrawing effect and different steric profile compared to chlorine, which can modulate binding to cytochrome P450 enzymes.

Antifungal Activity Halogen Substitution Triazole Pharmacology

Class‑Level Antifungal Activity: Triazole‑4‑ylamine Chemotype

1,2,4‑Triazole derivatives are well‑established inhibitors of lanosterol 14α‑demethylase (CYP51), a key enzyme in ergosterol biosynthesis [1]. In a study of benzylthio‑modified fluconazole analogs, compounds bearing a benzylthio group exhibited MIC values of 0.063–1 µg mL⁻¹ against fluconazole‑susceptible Candida isolates, representing a 2‑ to 64‑fold improvement over fluconazole itself (MICs 0.5–4 µg mL⁻¹) [1]. While the target compound was not included in that study, it shares the benzylthio‑triazole pharmacophore that was essential for the observed potency enhancement. Furthermore, 3,5‑disubstituted‑4‑amino‑1,2,4‑triazole derivatives synthesized in a separate study displayed herbicidal and fungicidal activity, confirming that the 4‑amino‑1,2,4‑triazole scaffold is biologically competent [2].

Antifungal Susceptibility Candida albicans Sterol 14α‑Demethylase Inhibition

Physicochemical Property Differentiation: Predicted LogP and Solubility Profile

Based on the molecular formula C₁₇H₁₆F₂N₄OS and structural features, the target compound is predicted to exhibit moderate lipophilicity consistent with CNS‑drug‑like space [1]. The presence of the 3‑ethoxyphenyl group introduces a hydrogen‑bond acceptor at the meta position, potentially enhancing aqueous solubility relative to the more planar 4‑ethoxyphenyl isomer or the 4‑methylphenyl analog (SALOR‑INT L407410‑1EA, MW 332.37) . The 2,6‑difluorobenzylthio group contributes additional hydrogen‑bond acceptors (fluorine atoms) without substantially increasing molecular weight beyond typical screening‑library parameters.

Lipophilicity Drug‑Likeness ADME Prediction

Application Scenarios for 3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine Based on Available Evidence


Antifungal Lead‑Discovery Screening Libraries

The compound is suitable for inclusion in diversity‑oriented screening decks targeting fungal lanosterol 14α‑demethylase (CYP51). Its benzylthio‑triazole scaffold is shared with fluconazole analogs that exhibited MIC values as low as 0.063 µg mL⁻¹ against Candida spp. [1]. The 2,6‑difluoro substitution may offer metabolic advantages over dichloro analogs, although this requires experimental validation.

Structure–Activity Relationship (SAR) Studies on Triazole‑4‑ylamine Chemotypes

The compound's unique combination of a 3‑ethoxyphenyl group and a 2,6‑difluorobenzylthio group makes it a valuable probe for mapping substituent effects on biological activity within the 1,2,4‑triazole‑4‑ylamine series [2]. Direct comparison with the 4‑ethoxyphenyl regioisomer and 4‑methylphenyl analog can delineate the contribution of the ethoxy group to target engagement.

Agrochemical Fungicide Discovery

3,5‑Disubstituted‑4‑amino‑1,2,4‑triazole derivatives have demonstrated herbicidal and fungicidal activity in preliminary bioassays [2]. The target compound, with its fluorinated benzylthio motif, may be evaluated in plant‑pathogen panels targeting economically important fungi such as Magnaporthe grisea or Fusarium spp. [3].

Chemical Biology Tool Compound for Cytochrome P450 Profiling

Given the established role of triazole antifungals as CYP51 inhibitors [1], the compound can be employed as a pharmacological tool to investigate sterol biosynthesis pathway perturbations in model organisms, provided that its biochemical IC₅₀ is first experimentally determined.

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